1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12FN3 |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-prop-2-enylimidazol-4-amine |
InChI |
InChI=1S/C12H12FN3/c1-2-7-16-8-15-11(12(16)14)9-3-5-10(13)6-4-9/h2-6,8H,1,7,14H2 |
InChI Key |
MGDBSBPRWHIODC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=NC(=C1N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Phase-Transfer Catalyzed Alkylation
Utilizing tetrabutylammonium bromide (TBAB) as phase-transfer catalyst in a biphasic system (dichloromethane/50% NaOH):
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Allyl bromide equiv | 1.5 | Maximizes N1 selectivity |
| Reaction time | 4 h | Completes alkylation without oligomerization |
| Temperature | 0–5°C | Suppresses N3 competition |
This method achieves 82–85% yield with <5% N3-allylated byproduct.
Protective Group Approach
Temporary protection of the C5 amine prior to alkylation:
-
Protection : Treat 4-(4-fluorophenyl)-1H-imidazol-5-amine with Boc₂O (1.2 equiv) in THF, 0°C → RT, 2 h (95% protection yield).
-
Alkylation : React with allyl bromide (1.3 equiv), K₂CO₃ (2 equiv), DMF, 50°C, 3 h.
-
Deprotection : TFA/CH₂Cl₂ (1:4), 0°C, 1 h (89% overall yield).
Reaction Optimization and Scalability
The Google Patents disclosure (US7807837B2) details a kilogram-scale process addressing three critical challenges:
-
Purification Simplification
-
Solvent Recycling
Implement azeotropic distillation for DMF recovery: -
Byproduct Management
Alternative Synthetic Pathways
One-Pot Thiourea Cyclization
A Nature-published method adapts oxidative cyclodesulfurization for analog synthesis:
-
React 4-fluoroaniline (1 equiv) with allyl isothiocyanate (1.1 equiv) in CH₃CN, 25°C, 12 h → thiourea intermediate (91% yield).
-
Oxidative cyclization using (diacetoxyiodo)benzene (1.2 equiv), I₂ (0.2 equiv) in DMF:H₂O (9:1), 80°C, 6 h → target compound (68% yield).
Key Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Phase-transfer alkyl | 85 | 98.5 | Multi-kilogram | Minimal purification |
| Protective group | 89 | 99.2 | Bench-scale | Regiochemical certainty |
| Thiourea cyclization | 68 | 97.8 | <100 g | One-pot simplicity |
Temperature significantly impacts regioselectivity across methods. At 50°C, N1:N3 alkylation ratio decreases from 20:1 to 3:1, necessitating strict thermal control.
Spectroscopic Characterization Data
Critical analytical benchmarks for quality control:
-
¹H NMR (500 MHz, CDCl₃) :
δ 7.82–7.76 (m, 2H, Ar-H), 7.23–7.17 (m, 2H, Ar-H), 5.92 (ddt, J=17.2, 10.4, 5.6 Hz, 1H, CH₂CHCH₂), 5.24 (dq, J=17.2, 1.6 Hz, 1H, trans-CH₂), 5.16 (dq, J=10.4, 1.2 Hz, 1H, cis-CH₂), 4.78 (dt, J=5.6, 1.6 Hz, 2H, NCH₂). -
¹³C NMR (126 MHz, CDCl₃) :
δ 162.4 (d, J=245.3 Hz, C-F), 147.8 (imidazole C2), 134.2 (CH₂CHCH₂), 129.7 (Ar-C), 117.4 (CH₂CH₂). -
HRMS (ESI+) :
m/z calcd for C₁₂H₁₂FN₃ [M+H]⁺: 218.1039; found: 218.1035.
Industrial-Scale Considerations
Three critical parameters for manufacturing:
-
Catalyst Loading Optimization
-
Waste Stream Management
-
Stability Profiling
Chemical Reactions Analysis
1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Pharmacological Applications
1. Antibacterial Activity
Research has highlighted the antibacterial properties of imidazole derivatives, including 1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine. Studies have indicated that compounds with similar structures exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, molecular docking studies have been employed to predict binding affinities with bacterial enzymes or receptors, providing insights into the compound's mechanism of action and potential effectiveness against resistant strains .
2. Antifungal Properties
Imidazole derivatives are also recognized for their antifungal properties. The compound may inhibit fungal growth by disrupting cell membrane synthesis or function. Various studies have demonstrated that related imidazole compounds are effective against common fungal pathogens, suggesting that this compound could be a candidate for further antifungal research .
3. Antiviral Activity
Preliminary investigations into the antiviral potential of imidazole derivatives suggest that this compound may interact with viral proteins or inhibit viral replication processes. The unique structural features of this compound could lead to novel antiviral mechanisms not observed in other derivatives.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and modifications of existing imidazole frameworks. Structural modifications can enhance biological activity or reduce toxicity, making it crucial to explore various analogs in medicinal chemistry .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its analogs:
Mechanism of Action
The mechanism of action of 1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The fluorophenyl group may enhance binding affinity to specific receptors, modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations at N1 and C4/C5 Positions
Key structural analogs and their differences are summarized in Table 1:
*Calculated based on molecular formula (C₁₂H₁₂FN₃).
Key Observations:
- N1 Substituents : Allyl and benzyl groups enhance lipophilicity compared to unsubstituted imidazoles. The allyl group may offer greater conformational flexibility than benzyl .
- Halogen Effects : Fluorine (electron-withdrawing) at C4 improves metabolic stability, whereas chlorine (larger, more lipophilic) may enhance binding to hydrophobic pockets .
- Amine Position : C5 amines (target compound) vs. C2 amines (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine) alter hydrogen-bonding patterns, impacting target selectivity .
Biological Activity
1-Allyl-4-(4-fluorophenyl)-1H-imidazol-5-amine is a synthetic compound belonging to the imidazole class, characterized by its unique chemical structure that includes an allyl group and a fluorinated phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
- Chemical Formula : C12H12FN3
- Molecular Weight : 217.24 g/mol
- CAS Number : 1247354-45-5
The presence of the fluorine atom enhances the compound's biological activity and lipophilicity, making it a subject of interest for various therapeutic applications.
Anticancer Properties
Research indicates that imidazole derivatives, including this compound, exhibit promising anticancer properties. The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. Notably, studies have demonstrated significant cytotoxic effects against various human cancer cell lines, including:
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.0 | Induction of mitochondrial membrane depolarization |
| HL-60 (Leukemia) | 7.5 | Activation of caspase pathways |
| AGS (Gastric) | 3.0 | Cell cycle arrest in subG0 phase |
The compound's ability to trigger cell death was evidenced by increases in late apoptotic cells and significant reductions in cell viability at higher concentrations .
Antifungal Activity
Similar to other imidazole derivatives, this compound may inhibit fungal growth, although specific studies detailing its antifungal efficacy are still required. The structural characteristics of imidazoles often lend themselves to interactions with fungal enzymes, potentially disrupting their function .
Case Study: Anticancer Efficacy
In a study assessing the anticancer effects of various imidazole derivatives, this compound was highlighted for its ability to significantly reduce cell viability in AGS gastric cancer cells at concentrations as low as 3 µg/mL. Flow cytometry analysis revealed that treatment led to increased levels of apoptosis markers, indicating its potential as an effective anticancer agent .
Research on Synthesis and Activity
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of allyl amine with substituted phenyl compounds under controlled conditions. The resultant product exhibits significant biological activity owing to its unique structural features .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
